molecular formula C9H9IO3 B477169 (2-Iodo-5-methoxyphenyl)acetic acid CAS No. 73029-52-4

(2-Iodo-5-methoxyphenyl)acetic acid

Cat. No.: B477169
CAS No.: 73029-52-4
M. Wt: 292.07g/mol
InChI Key: ZRIUMVJDVBPHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Iodo-5-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9IO3 This compound is characterized by the presence of an iodine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

The synthesis of (2-Iodo-5-methoxyphenyl)acetic acid typically involves the iodination of 2-methoxyphenylacetic acid. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced to the phenyl ring at the ortho position relative to the methoxy group.

Industrial production methods may involve more scalable and efficient processes, such as continuous flow iodination reactions, which offer better control over reaction conditions and product purity.

Chemical Reactions Analysis

(2-Iodo-5-methoxyphenyl)acetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or borane.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(2-azido-5-methoxyphenyl)acetic acid.

Scientific Research Applications

(2-Iodo-5-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with cysteine residues in proteins.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Iodo-5-methoxyphenyl)acetic acid involves its interaction with biological molecules, particularly proteins. The iodine atom can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

(2-Iodo-5-methoxyphenyl)acetic acid can be compared with other similar compounds, such as:

    2-(2-Iodo-5-methylphenyl)acetic acid: This compound has a methyl group instead of a methoxy group, which affects its reactivity and applications.

    2-(2-Iodo-5-hydroxyphenyl)acetic acid:

    2-(2-Iodo-5-chlorophenyl)acetic acid: The chlorine atom provides different reactivity patterns compared to the methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

73029-52-4

Molecular Formula

C9H9IO3

Molecular Weight

292.07g/mol

IUPAC Name

2-(2-iodo-5-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H9IO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

ZRIUMVJDVBPHNF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)I)CC(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)I)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 45 g (0.27 mole) of 3-methoxybenzeneacetic acid, 52.6 g (0.32 mole) of iodine monochloride and 1 g of iodine was allowed to stand in 500 ml of glacial acetic acid for six days at room temperature. The reaction was poured into water and the solid collected. It was recrystallized from toluene to give 51 g of crystalline 2-iodo-5-methoxybenzeneacetic acid, mp 133.5°-134.5° C. (65% yield).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
52.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five

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